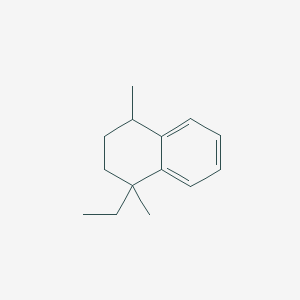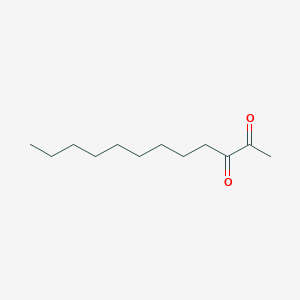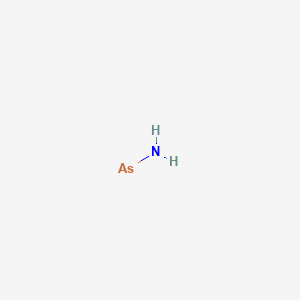![molecular formula C14H10O2 B14717033 3H-Naphtho[2,1-b]pyran-3-one, 1-methyl- CAS No. 21568-13-8](/img/structure/B14717033.png)
3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Naphtho[2,1-b]pyran-3-one, 1-methyl- is a chemical compound belonging to the class of naphthopyrans. These compounds are known for their photochromic properties, meaning they can change color when exposed to light.
Preparation Methods
The synthesis of 3H-Naphtho[2,1-b]pyran-3-one, 1-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-1-naphthaldehyde with methyl vinyl ketone in the presence of a base, followed by cyclization to form the desired naphthopyran structure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
3H-Naphtho[2,1-b]pyran-3-one, 1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Scientific Research Applications
3H-Naphtho[2,1-b]pyran-3-one, 1-methyl- has several scientific research applications:
Material Science: Its photochromic properties make it useful in the development of smart materials and sensors.
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology and Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy.
Mechanism of Action
The photochromic behavior of 3H-Naphtho[2,1-b]pyran-3-one, 1-methyl- is primarily due to a reversible ring-opening reaction. Upon exposure to UV light, the closed-ring form of the compound converts to an open-ring form, resulting in a color change. This process involves the absorption of light, leading to an excited state that facilitates the ring-opening reaction .
Comparison with Similar Compounds
Similar compounds include other naphthopyrans and benzopyrans, such as 3,3-diphenyl-3H-naphtho[2,1-b]pyran. Compared to these, 3H-Naphtho[2,1-b]pyran-3-one, 1-methyl- exhibits unique photochromic properties, including faster response times and different color changes upon exposure to light .
Properties
CAS No. |
21568-13-8 |
|---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-methylbenzo[f]chromen-3-one |
InChI |
InChI=1S/C14H10O2/c1-9-8-13(15)16-12-7-6-10-4-2-3-5-11(10)14(9)12/h2-8H,1H3 |
InChI Key |
UGWKRAADHNADPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


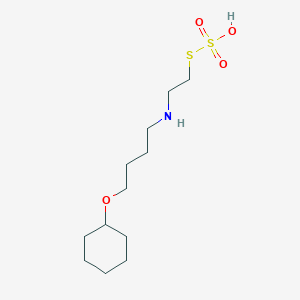
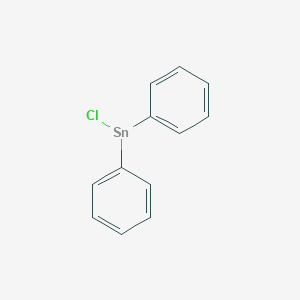
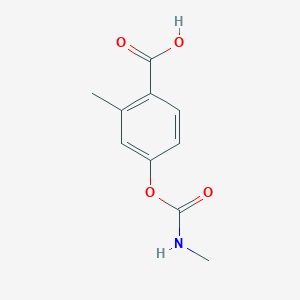

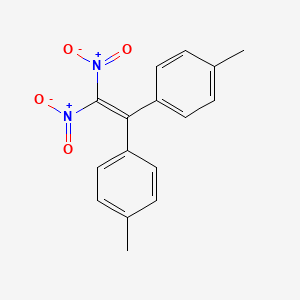
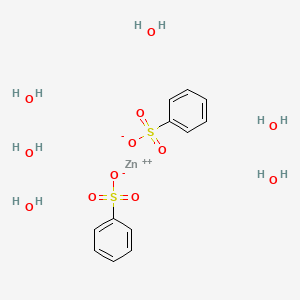

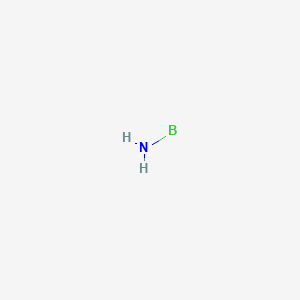
![2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane]](/img/structure/B14716990.png)


